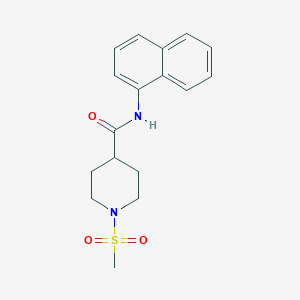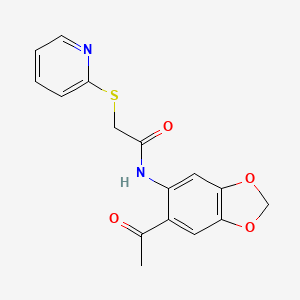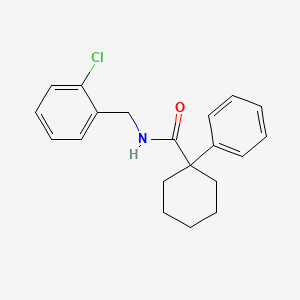
N-(4-bromo-2-chlorophenyl)-N'-4H-1,2,4-triazol-4-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-chlorophenyl)-N'-4H-1,2,4-triazol-4-ylurea, commonly known as Brachycladine, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Brachycladine belongs to the class of 1,2,4-triazole-3-thione derivatives, which have been found to possess several biological activities.
Mecanismo De Acción
The mechanism of action of Brachycladine is not fully understood. However, it has been proposed that Brachycladine exerts its biological activities by inhibiting the activity of specific enzymes or proteins. For example, Brachycladine has been shown to inhibit the activity of dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Biochemical and Physiological Effects:
Brachycladine has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that Brachycladine exhibits antifungal and antibacterial activities against a wide range of microorganisms. It has also been shown to inhibit the growth of tumor cells in vitro. In vivo studies have shown that Brachycladine exhibits herbicidal and insecticidal activities. It has also been shown to exhibit antitumor activity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Brachycladine is its broad spectrum of biological activities. This makes it a promising candidate for the development of new drugs and pesticides. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of Brachycladine is its low solubility in water, which makes it difficult to administer orally. This limits its potential applications in medicine and agriculture.
Direcciones Futuras
There are several future directions for research on Brachycladine. One direction is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of Brachycladine, which could lead to the development of new drugs targeting specific enzymes or proteins. Additionally, the potential applications of Brachycladine in material science and nanotechnology should be explored. Finally, the safety and toxicity of Brachycladine should be thoroughly investigated to ensure its potential applications in medicine and agriculture do not pose a risk to human health or the environment.
Métodos De Síntesis
Brachycladine can be synthesized by the reaction of 4-bromo-2-chloroaniline with thiourea and sodium hydroxide in ethanol. The resulting compound is then treated with hydrazine hydrate to obtain Brachycladine. The overall yield of the synthesis process is approximately 60%.
Aplicaciones Científicas De Investigación
Brachycladine has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Brachycladine has been found to exhibit antifungal, antibacterial, and antitumor activities. It has also been shown to be an effective inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. In agriculture, Brachycladine has been found to possess herbicidal and insecticidal activities. In material science, Brachycladine has been used as a building block for the synthesis of various organic compounds.
Propiedades
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(1,2,4-triazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN5O/c10-6-1-2-8(7(11)3-6)14-9(17)15-16-4-12-13-5-16/h1-5H,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSNKWKVTPEEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)NC(=O)NN2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B5768404.png)
![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5768410.png)



![2-[(4-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5768448.png)
![ethyl 4-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonyl}amino)benzoate](/img/structure/B5768463.png)
![2-[(cyanomethyl)thio]-7-methyl-N-(2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5768481.png)

![methyl 4-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]benzoate](/img/structure/B5768493.png)



